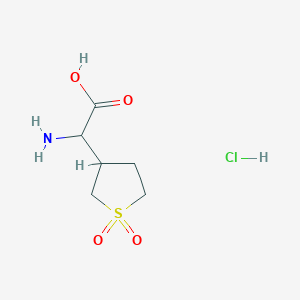

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride

Description

Chemical Structure and Properties 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride is a heterocyclic compound featuring a thiolan (tetrahydrothiophene) ring modified with two sulfone groups (1,1-dioxo) at the sulfur position. The amino and carboxylic acid groups are attached to the same carbon atom (C2), forming a chiral center. The hydrochloride salt enhances its solubility in polar solvents.

- Molecular Formula: C₇H₁₂ClNO₄S

- Molecular Weight: 249.69 g/mol

- Key Features: The sulfone group (S=O) increases polarity and stability, influencing reactivity and bioavailability.

Applications include:

- Pharmaceuticals: As a chiral building block for drug candidates targeting enzymes or receptors requiring sulfone interactions.

- Material Science: Potential use in designing polymers or ligands due to its polar sulfone group .

Properties

IUPAC Name |

2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGWBLDPPBRAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride typically involves the reaction of thiolane derivatives with amino acids under controlled conditions. One common method involves the use of thiolane-3,3-dioxide, which is reacted with glycine in the presence of hydrochloric acid to yield the desired product. The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Various substituted amino acids and thiolane derivatives.

Scientific Research Applications

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Key Differences and Research Findings:

Structural and Electronic Effects :

- Sulfone vs. Aromatic Rings : The sulfone group in the thiolan derivative increases polarity and hydrogen-bonding capacity compared to phenyl or naphthyl substituents. This enhances solubility but may reduce membrane permeability .

- Chirality : All compounds are chiral, but aromatic derivatives (e.g., 4-chlorophenyl) are more commonly used in asymmetric synthesis due to established stereoselective routes .

Pharmacological Relevance :

- Sulfone-Containing Analogs : Sulfone groups are critical in protease inhibitors (e.g., HIV drugs) due to their ability to mimic transition states. The thiolan derivative’s sulfone could enable similar mechanisms .

- Fluorinated Derivatives : 4-Fluorophenyl analogs are used in PET imaging tracers and CNS drugs, leveraging fluorine’s electronegativity and metabolic stability .

Material Science Applications :

Biological Activity

Overview

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid; hydrochloride (CAS No. 1218504-97-2) is a sulfur-containing amino acid derivative notable for its unique structural features, including a thiolane ring and dioxo functionality. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities and applications as a building block in the synthesis of biologically active molecules.

- Molecular Formula : C6H11NO4S

- Molecular Weight : 193.22 g/mol

- IUPAC Name : 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid

- Solubility : Enhanced in hydrochloride form, making it suitable for aqueous solutions.

Biological Activities

Research indicates that 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid exhibits several biological activities that are of interest in pharmacological research:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities have shown promise, particularly in models of inflammation where it may modulate cytokine production.

- Enzyme Interaction : The compound's amino group can form hydrogen bonds with enzymes and receptors, influencing their activity and potentially affecting various biochemical pathways.

The mechanism of action involves the interaction of the compound with specific molecular targets. The dioxo-thiolan ring can undergo redox reactions, affecting cellular redox states and signaling pathways. The amino group facilitates interactions with enzymes, which may lead to alterations in enzyme activity or inhibition of specific pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study conducted on various derivatives of sulfur-containing amino acids indicated that 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid displayed significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential application in treating inflammatory diseases .

- Enzyme Inhibition Studies : Research involving enzyme kinetics showed that the compound could act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications targeting metabolic disorders .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.